molecular formula C13H15N3O4 B1391420 Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate CAS No. 1031651-61-2

Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate

Cat. No. B1391420
M. Wt: 277.28 g/mol
InChI Key: VQHMRDBRRMZDDK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazines are aromatic and have various applications in industries such as food, pharmaceuticals, and perfumery due to their diverse range of flavors and aromas .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the nature and position of its substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazines are generally stable compounds due to their aromaticity. They are often solids at room temperature and have relatively high melting points .

Scientific Research Applications

Chemoselective Synthesis

  • Synthetic Versatility : Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, a related compound, has been utilized for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This process involves the reaction with primary amines and is noted for its high chemoselectivity and moderate to good yields (Pretto et al., 2019).

Anticancer Research

  • Cytotoxic Activity : Derivatives of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been reported to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Marine Fungus Derivatives

  • Compound Purification : Continuous research on the marine fungus Penicillium sp. led to the purification of related compounds, like butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, from its ethyl acetate extract (Wu et al., 2010).

Antitumor Agents

  • Synthesis and Structure-Activity Relationship : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized and its crystal structure determined. This compound showed inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).

Antioxidant Potential

  • Potential in Antioxidative Molecules : Substituted aryl meroterpenoids from red seaweed showed potential as antioxidants, which could be relevant in pharmaceutical and food industries (Chakraborty et al., 2016).

Miscellaneous Applications

  • Heterocyclic Synthesis : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used in the synthesis of various derivatives, showcasing the compound's role in chemical synthesis (Mohareb et al., 2004).
  • X-ray Powder Diffraction : The compound was used in the synthesis of an important intermediate in the anticoagulant apixaban, highlighting its utility in the pharmaceutical industry (Wang et al., 2017).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of uses for pyrazine derivatives, there could be many possible areas for further study .

properties

IUPAC Name

ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMRDBRRMZDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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